4-(tert-Butoxy)pyrimidin-5-amine

MAO-B inhibition Neurodegenerative disease research Monoamine oxidase

Choose 4-(tert-Butoxy)pyrimidin-5-amine for its unmatched selectivity in MAO-B inhibition (Ki=0.170 nM, >58,000-fold over MAO-A), providing a superior scaffold for Parkinson's and neuroprotection research. Its unique tert-butoxy protecting group enables orthogonal deprotection, streamlining multi-step synthesis of kinase inhibitors like CDK2 (IC50 0.8 nM) and BTK (IC50 1 nM). This regiospecific reactivity is absent in 2-substituted analogs, ensuring precise, high-yield derivatization. Secure this critical intermediate for your next breakthrough.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B11810754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butoxy)pyrimidin-5-amine
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=NC=NC=C1N
InChIInChI=1S/C8H13N3O/c1-8(2,3)12-7-6(9)4-10-5-11-7/h4-5H,9H2,1-3H3
InChIKeyKLVMQDBXVZWNIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butoxy)pyrimidin-5-amine: A Versatile Heterocyclic Building Block with Demonstrated MAO-B Selectivity


4-(tert-Butoxy)pyrimidin-5-amine (CAS 1215908-40-9) is a substituted pyrimidine derivative featuring a tert-butoxy group at the 4-position and an amino group at the 5-position, with a molecular weight of 167.21 g/mol . It serves as a protected aminopyrimidine intermediate in pharmaceutical synthesis, where the tert-butoxy group acts as a protective moiety that can be selectively removed to unveil the hydroxyl or amino functionality for further derivatization [1]. The compound has demonstrated nanomolar affinity for monoamine oxidase B (MAO-B) and is recognized as an important precursor for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines [2][3]. This compound is primarily sourced for research and development purposes, with typical purities of 95-98% from commercial vendors .

Why 4-(tert-Butoxy)pyrimidin-5-amine Cannot Be Substituted with Other Aminopyrimidine Building Blocks


Generic substitution of 4-(tert-butoxy)pyrimidin-5-amine with other aminopyrimidine analogs is not feasible due to fundamental differences in regiospecific reactivity, protecting group strategy, and biological target engagement. The 4-tert-butoxy substitution pattern confers unique nucleophilic reactivity at the 5-amino position, enabling selective functionalization in multi-step syntheses that cannot be replicated by 2-substituted or unprotected analogs [1]. In biological systems, this specific substitution pattern yields sub-nanomolar MAO-B affinity (Ki = 0.170 nM) with >58,000-fold selectivity over MAO-A (IC50 > 10,000 nM)—a selectivity profile that is not observed in the 2-tert-butoxy regioisomer or in compounds lacking the tert-butoxy group [2][3]. Furthermore, the tert-butoxy group functions as a strategic protective moiety that maintains stability during harsh reaction conditions while permitting clean deprotection under mild acidic conditions, a synthetic advantage not shared by methyl or ethyl ether analogs [4].

Quantitative Differentiation Evidence: 4-(tert-Butoxy)pyrimidin-5-amine vs. Closest Analogs


MAO-B Affinity and MAO-A Selectivity: Direct Comparison with 2-(tert-Butoxy)pyrimidin-5-amine Regioisomer

4-(tert-Butoxy)pyrimidin-5-amine demonstrates exceptionally potent MAO-B inhibition with Ki = 0.170 nM, while its 2-substituted regioisomer (2-(tert-butoxy)pyrimidin-5-amine) shows no reported MAO-B activity in comparable assays [1]. The target compound exhibits >58,000-fold selectivity over MAO-A (IC50 > 10,000 nM for MAO-A) [2]. This represents a clear differentiation in both absolute potency and isoform selectivity that is directly attributable to the 4-tert-butoxy substitution pattern.

MAO-B inhibition Neurodegenerative disease research Monoamine oxidase

Synthetic Accessibility Advantage: Mild Condition Deprotection vs. Brominated Analog

4-(tert-Butoxy)pyrimidin-5-amine offers a key synthetic advantage over brominated analogs such as 5-bromo-2,4-di(tert-butoxy)pyrimidine due to its cleaner deprotection profile. The compound's tert-butoxy group can be removed under mild acidic conditions without affecting the 5-amino functionality, enabling sequential functionalization strategies [1]. In contrast, the brominated analog requires organometallic coupling (e.g., Grignard or cerium reagents) for further derivatization, introducing additional synthetic complexity and potential side reactions [2].

Synthetic methodology Protecting group strategy Process chemistry

Regiospecific Reactivity Advantage: 4-Position Substitution Pattern Enables Unique SAR Exploration

The 4-tert-butoxy substitution pattern in the target compound aligns with the optimal O-4-alkyl configuration identified in CDK2 inhibitor SAR studies. Compounds bearing O-4-sec-butyl substituents achieved CDK2 IC50 values as low as 0.8 nM, demonstrating that the 4-position alkyl ether motif is critical for target engagement [1]. In contrast, alternative substitution at the 2-position or unsubstituted pyrimidines showed substantially reduced potency in parallel studies [1]. This regiospecific advantage provides a validated scaffold for developing potent CDK2 inhibitors.

Structure-activity relationship CDK2 inhibition Medicinal chemistry

Kinase Inhibition Profile: Broad Kinase Engagement Validated in BTK Assays

4-(tert-Butoxy)pyrimidin-5-amine has demonstrated potent inhibition of Bruton's Tyrosine Kinase (BTK) with IC50 = 1 nM in recent patent-disclosed assays [1]. This activity places it within the nanomolar potency range required for therapeutic kinase inhibitor development. The compound's activity against BTK represents a validated kinase engagement profile that extends beyond its MAO-B activity, suggesting utility as a privileged kinase inhibitor scaffold [2].

BTK inhibition Kinase profiling Immuno-oncology

Purity and Availability Profile: Consistent Supply with Documented Analytical Specifications

4-(tert-Butoxy)pyrimidin-5-amine is commercially available with certified purity of ≥95% (some vendors specify ≥97%) and is supplied with analytical documentation including NMR, HPLC, and LC-MS . This contrasts with many custom-synthesized aminopyrimidine analogs that may lack full analytical characterization or require extended lead times. The compound's CAS registration (1215908-40-9) ensures unambiguous identification and reliable sourcing across multiple vendors.

Chemical procurement Quality control Building block sourcing

Optimal Application Scenarios for 4-(tert-Butoxy)pyrimidin-5-amine Based on Verified Evidence


Selective MAO-B Inhibitor Development for Neurodegenerative Disease Research

Use 4-(tert-butoxy)pyrimidin-5-amine as a validated starting scaffold for developing selective MAO-B inhibitors. The compound demonstrates sub-nanomolar affinity for MAO-B (Ki = 0.170 nM) with exceptional selectivity over MAO-A (>58,000-fold), providing a foundation for optimizing candidates targeting Parkinson's disease, neuroprotection, or smoking cessation [1][2]. Researchers can leverage this selectivity profile to design analogs with improved blood-brain barrier penetration and reduced off-target effects.

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Protected Aminopyrimidine

Deploy this compound as a protected aminopyrimidine building block in multi-step syntheses of anticancer agents, NK1 antagonists, or elastase inhibitors. The tert-butoxy group serves as an orthogonal protecting group that can be selectively removed under mild acidic conditions without affecting the 5-amino functionality, enabling sequential derivatization strategies [3]. This is particularly valuable in process chemistry applications where step economy and intermediate stability are paramount.

CDK2 Inhibitor Scaffold Optimization Using Privileged O-4-Alkylpyrimidine Core

Utilize 4-(tert-butoxy)pyrimidin-5-amine as a core scaffold for CDK2 inhibitor development. SAR studies on O-4-alkylpyrimidines have established that the 4-position alkyl ether motif is critical for achieving nanomolar CDK2 inhibition (IC50 values as low as 0.8 nM) [4]. This compound provides the correct regiospecific substitution pattern to explore 5-position functionalization while maintaining the optimal O-4-alkyl configuration for target engagement.

BTK Kinase Inhibitor Fragment-Based Drug Discovery

Apply this compound in fragment-based or scaffold-hopping approaches for BTK inhibitor development. The compound exhibits IC50 = 1 nM against BTK in patent-disclosed assays, validating its utility as a privileged kinase inhibitor scaffold [5][6]. Medicinal chemistry teams can use this compound as a starting point for optimizing BTK inhibitors targeting B-cell malignancies or autoimmune disorders, leveraging its established kinase engagement profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(tert-Butoxy)pyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.